molecular formula C15H18N2O4S B2484852 N-(1-cyanocyclopentyl)-2-(3-methanesulfonylphenoxy)acetamide CAS No. 1209534-33-7

N-(1-cyanocyclopentyl)-2-(3-methanesulfonylphenoxy)acetamide

Numéro de catalogue B2484852
Numéro CAS: 1209534-33-7
Poids moléculaire: 322.38
Clé InChI: LWSRHBNSOFXQJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyanocyclopentyl)-2-(3-methanesulfonylphenoxy)acetamide, commonly known as CCPA, is a synthetic compound that has been widely used in scientific research for its ability to selectively activate the adenosine A1 receptor. This receptor is involved in a variety of physiological processes, including regulation of blood flow, heart rate, and neurotransmitter release. CCPA has been found to have potential therapeutic applications in the treatment of cardiovascular diseases, as well as neurological disorders such as Parkinson's disease and epilepsy.

Mécanisme D'action

CCPA acts as an agonist for the adenosine A1 receptor, binding to the receptor and activating downstream signaling pathways. Activation of the A1 receptor leads to a decrease in cAMP levels, which in turn leads to a decrease in heart rate, blood pressure, and neurotransmitter release. CCPA has been found to have a high affinity for the A1 receptor, making it a potent activator of this pathway.
Biochemical and Physiological Effects
CCPA has been shown to have a variety of biochemical and physiological effects, including a decrease in heart rate, blood pressure, and neurotransmitter release. Studies have also shown that CCPA can have a protective effect on the heart, reducing the extent of damage caused by ischemia-reperfusion injury. In addition, CCPA has been found to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and epilepsy.

Avantages Et Limitations Des Expériences En Laboratoire

CCPA has several advantages over other compounds used to study the adenosine A1 receptor. It has a high affinity for the receptor, making it a potent activator of downstream signaling pathways. In addition, CCPA is selective for the A1 receptor, meaning that it does not activate other adenosine receptors. However, CCPA also has some limitations. It is a synthetic compound that requires specialized equipment and expertise to synthesize, and it can be expensive to produce. In addition, CCPA has a short half-life, meaning that its effects are relatively short-lived.

Orientations Futures

There are several future directions for research on CCPA. One area of interest is the potential therapeutic applications of CCPA in the treatment of cardiovascular and neurological diseases. Studies have shown that CCPA has a protective effect on the heart, and it may have potential as a treatment for ischemic heart disease. In addition, CCPA has been found to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and epilepsy. Another area of interest is the development of new compounds that are more potent and selective than CCPA, which could lead to the development of new treatments for a variety of diseases.

Méthodes De Synthèse

CCPA can be synthesized using a multi-step process that involves the reaction of 3-methanesulfonylphenol with 1-cyanocyclopentene, followed by the addition of acetic anhydride and subsequent hydrolysis to yield the final product. The synthesis of CCPA is a complex process that requires specialized equipment and expertise in synthetic chemistry.

Applications De Recherche Scientifique

CCPA has been extensively used in scientific research to study the adenosine A1 receptor and its effects on various physiological processes. Studies have shown that CCPA can selectively activate the A1 receptor, leading to a decrease in heart rate, blood pressure, and neurotransmitter release. This makes CCPA a valuable tool for investigating the role of the A1 receptor in cardiovascular and neurological diseases.

Propriétés

IUPAC Name

N-(1-cyanocyclopentyl)-2-(3-methylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-22(19,20)13-6-4-5-12(9-13)21-10-14(18)17-15(11-16)7-2-3-8-15/h4-6,9H,2-3,7-8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSRHBNSOFXQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)OCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-(3-methanesulfonylphenoxy)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.